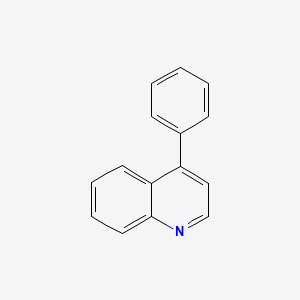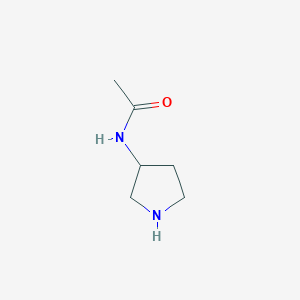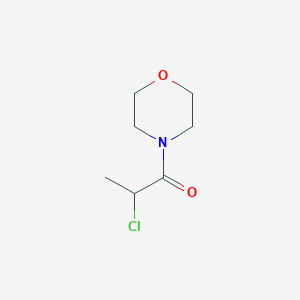![molecular formula C15H15NO2 B1297936 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 7101-63-5](/img/structure/B1297936.png)
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Übersicht
Beschreibung
The compound "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid" is a chemical structure that is part of a broader class of compounds known as quinolones. Quinolones are a significant group of compounds due to their wide range of biological activities, which often include antibacterial and anti-inflammatory properties. The papers provided discuss the synthesis and properties of various quinolone derivatives, which are structurally related to the compound .
Synthesis Analysis
The synthesis of fused tetracyclic quinolonecarboxylic acids, which are structurally related to the compound of interest, involves regiospecific functionalization of tetrahydroquinoline precursors. Specifically, the synthesis described in paper involves the creation of substituted 7-methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinolines and 6-methyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinolines. These compounds serve as precursors for further functionalization into quinolones, which suggests a multi-step synthetic route that could potentially be adapted for the synthesis of "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid."
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring, with additional modifications that can include various ring systems and substituents. The papers do not directly discuss the molecular structure of "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid," but they do provide insights into the structural motifs common to this class of compounds, such as the presence of carboxylic acid groups and the potential for additional fused rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolone derivatives often include condensation, cyclization, and functional group transformations. For instance, the synthesis of tetrazolo[1,5-a]quinoline derivatives involves condensation with thiosemicarbazides, followed by cyclization with malonic acid . Similarly, the synthesis of thiazepinoquinolinecarboxylic acids involves catalyzed thermal lactamization and interaction with mercaptopropionic acid . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, can confer acidity and the potential for salt formation. The papers provided do not directly discuss the physical properties of "7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid," but they do suggest that the synthesized compounds have been evaluated for biological activities, which implies solubility and stability sufficient for such testing . The spectral data mentioned in paper also indicate that these compounds can be characterized using techniques such as IR, MS, and NMR, which are essential for determining their purity and structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Research has explored synthetic routes for compounds related to 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid. For instance, a study by Chujo et al. (2001) described novel synthetic routes for a similar compound, KF20444, an immunosuppressant, highlighting the potential for creating new therapeutic agents (Chujo et al., 2001).
- Chemical Reactions and Properties : Shindo et al. (1989) investigated the reactions and properties of cyclohepta[b]quinoxalines, providing insight into the chemical behavior and potential applications of related compounds (Shindo et al., 1989).
Medicinal Chemistry and Pharmacology
- Anticancer Properties : A study by Behbehani et al. (2020) explored the synthesis of benzo[cyclohepta]pyridine derivatives, assessing their anticancer potential. This suggests the possibility of related compounds, like 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid, being useful in cancer research (Behbehani et al., 2020).
- Inhibition of Acetylcholinesterase : Compounds similar to 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid have been investigated for their inhibitory effects on acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. Research by Marco et al. (2003) on pyrano[2,3-b]quinolines, for example, provides a basis for exploring potential neuroprotective effects of related compounds (Marco et al., 2003).
Eigenschaften
IUPAC Name |
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNZCXRLQTPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347084 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
CAS RN |
7101-63-5 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,9,10-TETRAHYDRO-6H-CYCLOHEPTA(B)QUINOLINE-11-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















